![molecular formula C14H14ClN3O3S B2736199 6-((5-Chloro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797894-68-8](/img/structure/B2736199.png)
6-((5-Chloro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
The compound “6-((5-Chloro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Pyrimidines are known to have a wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains a sulfonyl group attached to a chloro-methoxyphenyl group, and a tetrahydropyrido group attached to the pyrimidine ring.Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, including the compound , are known to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Effects
Pyrimidines also display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial and Antiviral Effects
These compounds have been found to have antibacterial and antiviral effects . This makes them potentially useful in the treatment of various infectious diseases.
Antifungal and Antituberculosis Effects
In addition to their antibacterial and antiviral effects, pyrimidines also exhibit antifungal and antituberculosis effects . This broad spectrum of antimicrobial activity makes them valuable in the field of medicinal chemistry.
Neuroprotective and Anti-neuroinflammatory Agents
Some pyrimidine derivatives have been found to have neuroprotective and anti-neuroinflammatory properties . They can potentially be developed as treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Inhibition of NF-κB and AP-1
Certain pyrimidine derivatives have been found to inhibit NF-κB and AP-1 . These are proteins that control the transcription of DNA and play a key role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.
Future Directions
The future directions for research on this compound could involve further exploration of its pharmacological effects, synthesis methods, and potential applications in medicine. The development of more potent and efficacious drugs with pyrimidine scaffold is a topic of interest for medicinal chemists .
properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-21-13-3-2-11(15)6-14(13)22(19,20)18-5-4-12-10(8-18)7-16-9-17-12/h2-3,6-7,9H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRLETMWLCPEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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